molecular formula C8H10ClNO B3186336 4-chloro-3-methoxy-N-methylaniline CAS No. 1224684-89-2

4-chloro-3-methoxy-N-methylaniline

Cat. No.: B3186336
CAS No.: 1224684-89-2
M. Wt: 171.62 g/mol
InChI Key: YNZLUXHJKQRHQF-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxy-N-methylaniline (C₈H₁₀ClNO) is an aromatic amine derivative featuring a chlorine atom at the 4-position, a methoxy group at the 3-position, and an N-methyl substituent. Key characteristics can be inferred from related compounds, such as 4-methoxy-N-methylaniline () and 4-chloro-2-methylaniline (). The chlorine and methoxy groups likely enhance its electron-withdrawing and steric effects, influencing reactivity, solubility, and toxicity compared to simpler aniline derivatives.

Properties

CAS No.

1224684-89-2

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-chloro-3-methoxy-N-methylaniline

InChI

InChI=1S/C8H10ClNO/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,10H,1-2H3

InChI Key

YNZLUXHJKQRHQF-UHFFFAOYSA-N

SMILES

CNC1=CC(=C(C=C1)Cl)OC

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-chloro-3-methoxy-N-methylaniline with its closest analogs:

Compound Molecular Formula Molecular Weight Substituents Physical State Hazards/Applications
This compound C₈H₁₀ClNO 185.63 Cl (4), OCH₃ (3), N-CH₃ Not reported Inferred higher reactivity/toxicity
4-Methoxy-N-methylaniline () C₈H₁₁NO 137.18 OCH₃ (4), N-CH₃ Solid Skin/eye irritation
4-Chloro-2-methylaniline () C₇H₈ClN 141.60 Cl (4), CH₃ (2) Liquid* Carcinogen, binds DNA/RNA
3-Chloro-4-methylaniline () C₇H₈ClN 141.60 Cl (3), CH₃ (4) Liquid* Not explicitly reported

Notes:

  • *Physical states inferred from analogs; 4-chloro-2-methylaniline is typically liquid at room temperature.
  • The N-methyl group in 4-methoxy-N-methylaniline reduces its volatility compared to primary amines.
Key Observations:

Methoxy Group: Improves solubility in polar solvents compared to non-polar substituents (e.g., methyl).

Crystallinity : Derivatives like 4-chloro-N-(3,4-dimethoxyphenyl)methylideneaniline () exhibit stabilized crystal structures via weak hydrogen bonds (C–H⋯O), suggesting that this compound may form similar intermolecular interactions.

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